DL-Threonine hydroxamate

aminopeptidase inhibition zinc metalloprotease structure–activity relationship

DL-Threonine hydroxamate (CAS 36207-45-1; C₄H₁₀N₂O₃; MW 134.13 g/mol) is a racemic α-aminoacyl hydroxamic acid derived from threonine, wherein the carboxyl group is replaced by a hydroxamate (–CONHOH) zinc-binding moiety. This compound belongs to the broader class of small-molecule hydroxamic acids that function as bidentate metalloenzyme inhibitors via chelation of active-site zinc, nickel, or iron ions.

Molecular Formula C4H10N2O3
Molecular Weight 134.13 g/mol
Cat. No. B12827764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Threonine hydroxamate
Molecular FormulaC4H10N2O3
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NO)N)O
InChIInChI=1S/C4H10N2O3/c1-2(7)3(5)4(8)6-9/h2-3,7,9H,5H2,1H3,(H,6,8)
InChIKeyGDHYTCIGBOOCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Threonine Hydroxamate Procurement Guide: Core Identity and Scientific Context


DL-Threonine hydroxamate (CAS 36207-45-1; C₄H₁₀N₂O₃; MW 134.13 g/mol) is a racemic α-aminoacyl hydroxamic acid derived from threonine, wherein the carboxyl group is replaced by a hydroxamate (–CONHOH) zinc-binding moiety [1]. This compound belongs to the broader class of small-molecule hydroxamic acids that function as bidentate metalloenzyme inhibitors via chelation of active-site zinc, nickel, or iron ions [2]. Unlike bulkier, lipophilic hydroxamate-based drug candidates (e.g., vorinostat, prinomastat), DL-threonine hydroxamate retains the polar side-chain hydroxyl and free α-amine of the parent amino acid, giving it a distinct physicochemical profile (XLogP ≈ −2.1; topological polar surface area 95.6 Ų) that influences both target engagement and aqueous compatibility in biochemical assays .

Why DL-Threonine Hydroxamate Cannot Be Replaced by Generic Hydroxamate Analogs in Assay Development


Amino acid hydroxamates are not functionally interchangeable despite sharing the –CONHOH warhead. The side-chain identity (threonine's β-hydroxyl vs. leucine's isobutyl vs. methionine's thioether) dictates both inhibitory potency rank order and enzyme selectivity profile in a target-specific manner [1]. For instance, DL-threonine hydroxamate is an intermediate-potency competitive inhibitor of Aeromonas aminopeptidase (Ki = 2 μM) but is completely inactive against mammalian serine racemase, whereas L-aspartic acid β-hydroxamate shows the opposite pattern (IC₅₀ = 1300 μM against serine racemase) [2]. In the urease panel, threonine hydroxamate ranks 6th among 19 analogs, while methionine hydroxamate is the most potent (I₅₀ = 3.9 μM)—a ≥10-fold difference that cannot be compensated by adjusting concentration alone [3]. Consequently, substituting one amino acid hydroxamate for another in a defined biochemical system will alter both the IC₅₀ and the target engagement fingerprint, invalidating cross-study comparisons and producing misleading structure–activity relationship conclusions.

DL-Threonine Hydroxamate Quantitative Evidence Guide: Comparator-Based Differentiation Data


Aminopeptidase Inhibition: DL-Threonine Hydroxamate Occupies a Defined Intermediate Potency Niche Among Amino Acid Hydroxamates

DL-Threonine hydroxamate inhibits Aeromonas proteolytica aminopeptidase (EC 3.4.11.10) with a Ki of 2.0 μM, placing it at an intermediate potency position within the amino acid hydroxamate series. In the same study, D-Leu-hydroxamate achieved a Ki of 0.002 μM (2 nM; 1,000-fold more potent), DL-Phe-hydroxamate a Ki of 0.8 μM (2.5-fold more potent), and DL-Ala-hydroxamate a Ki of 5.5 μM (2.75-fold less potent) [1]. Critically, the racemic DL mixture (Ki = 2.0 μM) and the isolated L-enantiomer (L-Thr-hydroxamate, Ki = 2.2 μM) showed nearly equivalent inhibition, indicating that the D-isomer contribution is predominant—a stereochemical pattern consistent across the series [1]. This intermediate potency makes DL-threonine hydroxamate useful as a calibrator compound for aminopeptidase inhibitor screening cascades: it is sufficiently potent to generate a robust assay window yet not so potent that it saturates the system or obscures weaker hits.

aminopeptidase inhibition zinc metalloprotease structure–activity relationship

Serine Racemase Counter-Screening: DL-Threonine Hydroxamate Is Inactive, Providing a Built-In Negative Selectivity Control

In a head-to-head screen of hydroxamic acid analogs against mouse serine racemase (mSR), DL-threonine hydroxamate (tested as the hydroxamic acid derivative of the substrate amino acid) produced no significant inhibition at equimolar concentration (5 mM) with the substrate L-serine [1]. This contrasts sharply with L-aspartic acid β-hydroxamate, which inhibited mSR with an IC₅₀ of 1,300 ± 200 μM (competitive mechanism; Ki = 97.5 ± 23.7 μM), and with succinodihydroxamic acid, which is the most potent competitive SR inhibitor characterized to date (Ki = 3.6 ± 0.6 μM) [1]. The lack of SR inhibition by DL-threonine hydroxamate is mechanistically informative: the β-hydroxyl group of the threonine side chain likely prevents productive aldimine formation with the PLP cofactor, a mode of interaction exploited by L-aspartic acid β-hydroxamate [1]. This property makes DL-threonine hydroxamate suitable as a negative-control compound in SR inhibitor screening campaigns and as a selectivity probe to distinguish SR-mediated from off-target effects in cellular D-serine modulation studies.

serine racemase negative selectivity PLP-dependent enzyme counter-screen

Urease Inhibition Panel: DL-Threonine Hydroxamate Ranks 6th of 19 Amino Acid Hydroxamates in a Definitive Comparative Study

In the foundational comparative study by Kobashi et al. (1975), 19 α-aminoacyl hydroxamic acids were assessed for inhibition of Jack bean urease under identical assay conditions. Methionine-hydroxamic acid was the most potent inhibitor (I₅₀ = 3.9 × 10⁻⁶ M; 3.9 μM). The rank order continued: phenylalanine- > serine- > alanine- > glycine- > histidine- > threonine- > leucine- > arginine-hydroxamic acids, in decreasing potency [1]. Threonine hydroxamate thus occupies the 6th position, placing it in the middle tier of the series. The I₅₀ values of the α-aminoacyl hydroxamates were found to be nearly equal to those of the corresponding fatty acyl hydroxamic acids, establishing that under these conditions the α-amino group does not enhance inhibitory power beyond that conferred by the hydroxamate moiety alone [1]. This ranking enables informed selection: for maximum urease inhibitory potency, methionine or phenylalanine hydroxamate should be chosen; if a threonine-side-chain hydroxamate is specifically required (e.g., for crystallographic phasing or mechanistic studies in threonine-metabolizing systems), the 6th-rank potency must be incorporated into experimental design.

urease inhibition amino acid hydroxamate ranking Jack bean urease anti-urease screening

Threonine Hydroxamate Scaffold as a Precursor for High-Potency, Isoform-Selective Metalloprotease Inhibitors (TACE/ADAM17 Example)

The (2R,3S)-2-amino-N,3-dihydroxybutanamide core—the D-threonine hydroxamate scaffold—serves as the critical zinc-binding and stereochemical anchor in TMI-2, a pre-clinical TACE (ADAM17) inhibitor. TMI-2 achieves an enzymatic IC₅₀ of 2 nM against TACE in a FRET assay and displays >250-fold selectivity over MMP-1, MMP-7, MMP-9, MMP-14, and ADAM-10 in vitro [1]. In cell-based assays and human whole blood, TMI-2 inhibits LPS-induced TNF-α secretion with IC₅₀ values below 1 μM, and it suppresses spontaneous TNF-α release from rheumatoid arthritis patient synovium explants with an IC₅₀ of 0.8 μM [1]. While DL-threonine hydroxamate itself is not TMI-2, it constitutes the unadorned core scaffold. This establishes the compound as a minimal viable inhibitory fragment: procurement of DL-threonine hydroxamate enables structure-based design campaigns where the free α-amine and β-hydroxyl serve as derivatization handles [1]. By contrast, simple achiral hydroxamates such as acetohydroxamic acid lack the stereochemical complexity needed for isoform discrimination [2].

TACE inhibitor ADAM17 TNF-α converting enzyme scaffold development selectivity

Enzyme-Specific Substrate vs. Inhibitor Duality: Differential Behavior Across Threonine Dehydrogenase Orthologs

DL-Threonine hydroxamate exhibits a context-dependent functional duality: it acts as a substrate for certain engineered threonine dehydrogenase variants but is completely inert toward others. In site-directed mutagenesis studies of E. coli L-threonine 3-dehydrogenase (EC 1.1.1.103), mutants H90A and H90N oxidized L-threonine hydroxamate more rapidly than the native substrate L-threonine (0.225 M vs. 0.75 M threonine), indicating enhanced catalytic preference for the hydroxamate analog [1]. Conversely, the threonine dehydrogenase from Clostridium sticklandii showed no detectable activity with DL-threonine hydroxamate, L-threonine methyl ester, L-threonine amide, or L-homoserine, demonstrating strict substrate specificity [2]. This ortholog-dependent differential behavior means that DL-threonine hydroxamate cannot be assumed to serve as a universal substrate or inhibitor across threonine-metabolizing enzymes; its functional role must be empirically validated for each enzyme system. This property distinguishes DL-threonine hydroxamate from simpler amino acid analogs like L-threonine amide, which are more broadly inert.

threonine dehydrogenase substrate specificity enzyme kinetics NAD-dependent oxidoreductase

DL-Threonine Hydroxamate: Validated Application Scenarios for Scientific Procurement


Calibrator Compound for Aminopeptidase Inhibitor High-Throughput Screening Cascades

DL-Threonine hydroxamate's intermediate Ki of 2.0 μM against Aeromonas aminopeptidase makes it an ideal calibrator for compound library screening. Its potency is sufficient to define the 100% inhibition control without saturating the assay, while its 1,000-fold lower potency relative to D-Leu-hydroxamate (Ki = 2 nM) provides a wide dynamic range for hit triaging [1]. Unlike more potent analogs that may cause hook effects or require extensive dilution, DL-Thr-hydroxamate can be used at single-digit micromolar concentrations compatible with standard DMSO tolerance limits. This application is supported by the compound's well-characterized competitive mechanism and the availability of directly comparable Ki data for multiple amino acid hydroxamate congeners within the same experimental system [1].

Negative Selectivity Control in Serine Racemase Inhibitor Discovery and D-Serine Pathway Studies

The complete lack of serine racemase inhibition by DL-threonine hydroxamate at concentrations up to 5 mM, contrasted with the competitive inhibition displayed by L-aspartic acid β-hydroxamate (IC₅₀ = 1,300 μM), qualifies this compound as an optimal negative control for SR-targeted screening [1]. In cellular assays measuring D-serine modulation, co-treatment with DL-threonine hydroxamate can distinguish SR-dependent from SR-independent effects on D-serine levels, a critical experimental design element given that many hydroxamates non-specifically deplete PLP cofactor pools [1]. Procuring DL-threonine hydroxamate for this purpose avoids the need for resource-intensive synthesis of a custom inactive probe.

Ranking-Validated Reference Standard for Urease Inhibitor Structure–Activity Relationship Profiling

The definitive Kobashi et al. (1975) ranking study positions threonine hydroxamate as the 6th most potent urease inhibitor among 19 α-aminoacyl hydroxamic acids, immediately behind glycine-hydroxamic acid and ahead of leucine-hydroxamic acid [1]. This ranking provides a benchmark against which novel synthetic urease inhibitors can be compared. Because the assay conditions (Jack bean urease; standardized pH) and comparator compounds are fully specified, DL-threonine hydroxamate serves as a cross-laboratory reference standard that enables direct potency comparisons across publications and research groups [1]. Procurement of this well-documented reference compound supports reproducible SAR campaigns targeting Helicobacter pylori and other urease-dependent pathogens.

Core Scaffold for Structure-Guided Design of Isoform-Selective ADAM/TACE Metalloprotease Inhibitors

The (2R,3S)-2-amino-N,3-dihydroxybutanamide core embodied in DL-threonine hydroxamate is the minimal pharmacophoric unit from which TMI-2—a TACE inhibitor with 2 nM enzymatic potency and >250-fold selectivity over MMP-1/-7/-9/-14 and ADAM-10—was elaborated via N-sulfonylation and O-arylation [1]. Medicinal chemistry groups procuring DL-threonine hydroxamate gain access to this validated scaffold for derivatization, with the free α-amine and β-hydroxyl providing orthogonal synthetic handles. The documented selectivity trajectory demonstrates that the threonine side-chain stereochemistry is a critical determinant of isoform discrimination, a feature absent in achiral hydroxamate building blocks [2]. This scenario is particularly relevant for programs targeting inflammatory and oncologic indications where MMP-sparing profiles are essential for therapeutic index.

Quote Request

Request a Quote for DL-Threonine hydroxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.